
2'-MANT-3'd-ATP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-MANT-3’d-ATP involves the modification of the ribose moiety of adenosine triphosphate (ATP). . The reaction conditions often require the use of specific catalysts and solvents to ensure the correct attachment of the MANT group and the deoxygenation of the ribose moiety.
Industrial Production Methods
Industrial production of 2’-MANT-3’d-ATP follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability and fluorescence properties .
化学反応の分析
Types of Reactions
2’-MANT-3’d-ATP undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its corresponding diphosphate and monophosphate forms.
Substitution: The MANT group can be substituted with other fluorescent groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of 2’-MANT-3’d-ATP include:
Water: For hydrolysis reactions.
Fluorescent dyes: For substitution reactions.
Catalysts: Such as enzymes or chemical catalysts to facilitate the reactions
Major Products
The major products formed from these reactions include:
2’-MANT-3’d-ADP: Formed through hydrolysis.
2’-MANT-3’d-AMP: Formed through further hydrolysis.
Substituted analogs: Formed through substitution reactions
科学的研究の応用
2’-MANT-3’d-ATP is extensively used in scientific research due to its unique properties:
Chemistry: Used as a probe to study nucleotide-protein interactions and enzyme kinetics.
Biology: Employed in the study of cellular processes involving ATP, such as signal transduction and energy metabolism.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors or activators of nucleotide-binding proteins.
Industry: Applied in the development of diagnostic assays and biosensors .
作用機序
The mechanism of action of 2’-MANT-3’d-ATP involves its binding to nucleotide-binding proteins. The MANT group provides intrinsic fluorescence, allowing researchers to monitor the binding and hydrolysis of the nucleotide in real-time. The compound interacts with specific molecular targets, such as kinases and ATPases, and participates in various cellular pathways .
類似化合物との比較
Similar Compounds
MANT-ATP: Another fluorescent nucleotide analog with similar properties but with the MANT group attached at different positions.
TNP-ATP: A fluorescent ATP analog with a trinitrophenyl group.
ANT-ATP: A fluorescent ATP analog with an anthraniloyl group
Uniqueness
2’-MANT-3’d-ATP is unique due to its specific modification at the 2’-O position and the absence of the 3’-hydroxyl group. This structural difference provides distinct fluorescence properties and binding characteristics, making it a valuable tool in various research applications .
特性
分子式 |
C18H23N6O13P3 |
|---|---|
分子量 |
624.3 g/mol |
IUPAC名 |
[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O13P3/c1-20-12-5-3-2-4-11(12)18(25)35-13-6-10(7-33-39(29,30)37-40(31,32)36-38(26,27)28)34-17(13)24-9-23-14-15(19)21-8-22-16(14)24/h2-5,8-10,13,17,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t10-,13+,17+/m0/s1 |
InChIキー |
IBXIDIRIQGAGGK-MNRXQERYSA-N |
異性体SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
正規SMILES |
CNC1=CC=CC=C1C(=O)OC2CC(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




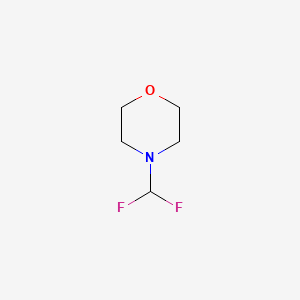
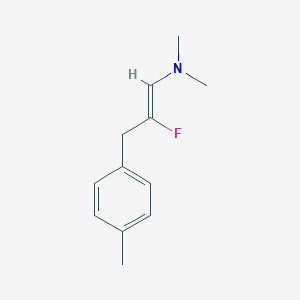
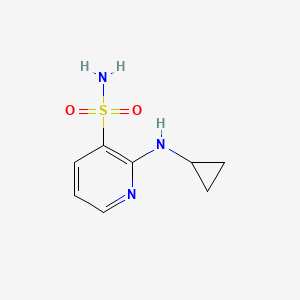


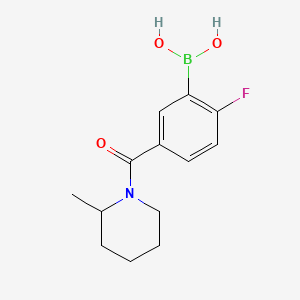



![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)
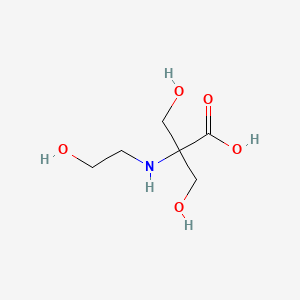
![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
